Ethyl 4-(4-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-5-oxo-3-[(pyridin-3-ylcarbonyl)amino]-2-thioxoimidazolidin-1-yl)benzoate
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Overview
Description
ETHYL 4-{4-[2-(4-FLUOROANILINO)-2-OXOETHYL]-5-OXO-3-[(3-PYRIDYLCARBONYL)AMINO]-2-THIOXO-1-IMIDAZOLIDINYL}BENZOATE is a complex organic compound that features a variety of functional groups, including fluorinated aromatic rings, imidazolidinyl, and benzoate moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-{4-[2-(4-FLUOROANILINO)-2-OXOETHYL]-5-OXO-3-[(3-PYRIDYLCARBONYL)AMINO]-2-THIOXO-1-IMIDAZOLIDINYL}BENZOATE typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach involves the reaction of 4-fluoroaniline with ethyl oxalyl chloride to form an intermediate, which is then reacted with other reagents to introduce the imidazolidinyl and benzoate groups .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-{4-[2-(4-FLUOROANILINO)-2-OXOETHYL]-5-OXO-3-[(3-PYRIDYLCARBONYL)AMINO]-2-THIOXO-1-IMIDAZOLIDINYL}BENZOATE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: The aromatic rings in the compound can undergo substitution reactions, where one substituent is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylated products, while reduction could lead to the formation of amines or alcohols.
Scientific Research Applications
ETHYL 4-{4-[2-(4-FLUOROANILINO)-2-OXOETHYL]-5-OXO-3-[(3-PYRIDYLCARBONYL)AMINO]-2-THIOXO-1-IMIDAZOLIDINYL}BENZOATE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to study enzyme interactions and protein binding.
Industry: Used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of ETHYL 4-{4-[2-(4-FLUOROANILINO)-2-OXOETHYL]-5-OXO-3-[(3-PYRIDYLCARBONYL)AMINO]-2-THIOXO-1-IMIDAZOLIDINYL}BENZOATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, and changes in cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
4-Fluoroaniline: A simpler compound with a similar fluorinated aromatic ring structure.
Ethyl 2-(4-fluoroanilino)-2-oxoacetate: Another compound with a similar ethyl ester and fluorinated aniline structure.
Uniqueness
ETHYL 4-{4-[2-(4-FLUOROANILINO)-2-OXOETHYL]-5-OXO-3-[(3-PYRIDYLCARBONYL)AMINO]-2-THIOXO-1-IMIDAZOLIDINYL}BENZOATE is unique due to its combination of multiple functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C26H22FN5O5S |
---|---|
Molecular Weight |
535.5 g/mol |
IUPAC Name |
ethyl 4-[4-[2-(4-fluoroanilino)-2-oxoethyl]-5-oxo-3-(pyridine-3-carbonylamino)-2-sulfanylideneimidazolidin-1-yl]benzoate |
InChI |
InChI=1S/C26H22FN5O5S/c1-2-37-25(36)16-5-11-20(12-6-16)31-24(35)21(14-22(33)29-19-9-7-18(27)8-10-19)32(26(31)38)30-23(34)17-4-3-13-28-15-17/h3-13,15,21H,2,14H2,1H3,(H,29,33)(H,30,34) |
InChI Key |
XZQXQJUSLXUQKD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C(=O)C(N(C2=S)NC(=O)C3=CN=CC=C3)CC(=O)NC4=CC=C(C=C4)F |
Origin of Product |
United States |
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